molecular formula C12H23N3O B15051302 [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

Cat. No.: B15051302
M. Wt: 225.33 g/mol
InChI Key: GHEXCFWHQXBFJD-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 3-(propan-2-yloxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amine derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be compared with other pyrazole derivatives, such as:

    1-Methylpyrazole-4-boronic acid pinacol ester: Known for its use in organic synthesis and as a building block for more complex molecules.

    4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine: Studied for its potential therapeutic applications.

  • **N-{4-[4-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino]}: Investigated for its biological activities and potential as a drug candidate.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of scientific research.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C12H23N3O/c1-4-15-10-12(9-14-15)8-13-6-5-7-16-11(2)3/h9-11,13H,4-8H2,1-3H3

InChI Key

GHEXCFWHQXBFJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCCOC(C)C

Origin of Product

United States

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